Etoposide toniribate, also known as CAP-7.1, is a small molecule compound classified as an antineoplastic agent and a DNA topoisomerase II inhibitor. It is primarily developed for the treatment of biliary cancer and is currently in Phase II clinical trials. The compound is derived from etoposide, which is a semi-synthetic derivative of podophyllotoxin, a natural compound extracted from the roots of certain plants like the may apple (Podophyllum peltatum) and Podophyllum emodi. Etoposide toniribate has been recognized for its potential effectiveness in treating various types of cancers, particularly in late-stage and metastatic scenarios .
The synthesis of etoposide toniribate involves several key steps that enhance yield and simplify the isolation process compared to previous methods. The synthetic route typically begins with 4′-demethyl-epipodophyllotoxin, which undergoes protection of its phenolic hydroxyl group followed by coupling with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose. This reaction is facilitated by boron trifluoride diethyl etherate as a catalyst, leading to the formation of various intermediates before ultimately yielding etoposide toniribate through transesterification reactions using zinc acetate dihydrate .
Key steps in the synthesis include:
Etoposide toniribate has a complex molecular structure characterized by its naphthol core and various substituents that contribute to its biological activity. The molecular formula is , and it exhibits significant structural similarity to etoposide. The structure includes multiple hydroxyl groups and an acylated glucose moiety, which are crucial for its interaction with DNA topoisomerase II.
Etoposide toniribate undergoes several chemical reactions during its synthesis and metabolic processing. Notably, it can be converted back into etoposide through enzymatic reactions in the body, particularly via carboxylesterase 2 (CES2), which hydrolyzes the ester bond present in the compound. This conversion is significant as it activates the drug for therapeutic action against cancer cells.
Etoposide toniribate functions primarily by inhibiting DNA topoisomerase II, an enzyme critical for DNA replication and repair. By binding to this enzyme during the S and G2 phases of the cell cycle, etoposide toniribate induces DNA strand breaks, leading to apoptosis in rapidly dividing cancer cells. This mechanism is particularly effective against tumors that exhibit high levels of topoisomerase II activity.
Etoposide toniribate exhibits specific physical and chemical properties that influence its formulation and application in clinical settings:
Etoposide toniribate holds promise in various scientific applications, primarily within oncology:
The ongoing clinical trials aim to establish its safety profile and therapeutic efficacy compared to existing treatments .
The journey from traditional medicine to modern oncology agents began with podophyllotoxin, a cytotoxic lignan isolated from Podophyllum peltatum (American mayapple) rhizomes. Native American tribes historically used this plant as an emetic, vermifuge, and topical treatment for skin conditions, including malignant lesions. The compound's antimitotic properties were formally documented in 1946 when researchers observed its ability to disrupt microtubule assembly [1] [5]. However, early podophyllin preparations demonstrated prohibitive systemic toxicity, including severe gastrointestinal and neurological adverse effects, limiting their therapeutic utility [1].
During the 1950s, Sandoz Pharmaceuticals launched a systematic effort to synthesize safer podophyllotoxin derivatives. This initiative yielded two semisynthetic glycosides: teniposide (VM-26) and etoposide (VP-16-213), both sharing the novel mechanism of topoisomerase II inhibition rather than microtubule disruption. Etoposide received FDA approval in 1983 after demonstrating significant activity against testicular cancer, small cell lung cancer, and lymphomas. Its clinical adoption established topoisomerase II as a validated target for anticancer drug development [1] [10]. Subsequent refinements addressed etoposide's poor water solubility and variable oral bioavailability, leading to the development of etoposide phosphate (Etopophos®). This water-soluble prodrug rapidly converts to etoposide in vivo after intravenous administration, eliminating the need for problematic formulation vehicles while maintaining the parent compound's efficacy [5].
Table 1: Historical Milestones in Epipodophyllotoxin Development
Time Period | Development | Key Advance |
---|---|---|
Pre-19th Century | Podophyllin resin use | Topical treatment for skin lesions and warts |
1946 | Antimitotic properties described | Microtubule disruption mechanism identified |
1950s | Sandoz derivative program | Systematic semisynthesis initiative launched |
1967 | Etoposide first synthesized | First topoisomerase II inhibitor created |
1983 | FDA approval of etoposide | Validation of topoisomerase II inhibition strategy |
1996 | Etoposide phosphate approval | Solved water solubility limitations |
2010s | Etoposide toniribate development | Targeted prodrug for refractory malignancies |
Etoposide toniribate exemplifies fourth-generation epipodophyllotoxin engineering, specifically designed through molecular hybridization strategies. The core structure retains etoposide's essential elements: the tetracyclic podophyllotoxin skeleton with trans-lactone configuration (ring E) and the C4β sugar moiety critical for topoisomerase II interaction. The critical innovation resides in the C4'-carbonic acid ester linkage connecting the etoposide aglycone to a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl group (toniribate moiety) [4] [9]. This modification creates a bioreversible prodrug that remains pharmacologically inert until encountering tumor-specific enzymatic activity.
The toniribate moiety functions as a metabolic masking group strategically selected for several biochemical advantages:
Activation occurs through stepwise hydrolysis: first, the carbonate bond undergoes CES-mediated cleavage, releasing the active etoposide molecule and the (2,2-dimethyl-1,3-dioxolan-4-yl)methanol moiety. This spacer component further degrades to acetone and glycerol derivatives, minimizing potential off-target interactions [4] [9]. The molecular weight increases substantially from etoposide's 588.56 g/mol to etoposide toniribate's 746.71 g/mol, primarily due to the toniribate group addition [9].
Table 2: Structural and Pharmacological Progression of Epipodophyllotoxin Derivatives
Compound | Molecular Weight (g/mol) | Key Structural Features | Pharmacological Advancement |
---|---|---|---|
Podophyllotoxin | 414.41 | Unsubstituted lactone ring; free C4'-OH | Natural microtubule inhibitor |
Etoposide | 588.56 | 4'-demethylation; β-D-glucopyranoside at C4 | Topoisomerase II inhibition |
Etoposide phosphate | 588.56 (free acid) | Phosphate ester at C4' | Water solubility enhancement |
Etoposide toniribate | 746.71 | C4'-(dioxolanylmethyl) carbonate | Tumor-targeted activation; enhanced membrane permeability |
Biliary tract carcinomas (BTCs)—encompassing intrahepatic, perihilar, and distal cholangiocarcinomas, gallbladder cancer, and ampullary carcinoma—present formidable therapeutic challenges. Their rising global incidence (increasing 4.36% annually in the US), asymptomatic progression, and aggressive biology result in >80% of patients presenting with inoperable advanced or metastatic disease. Standard first-line therapy with gemcitabine and cisplatin provides a median overall survival of only 11.7 months, with response rates below 25% [2] [7]. The dismal prognosis of relapsed patients (median survival: 6-8 months) underscores the urgent need for novel therapeutic approaches [2] [7].
Several molecular characteristics of BTC create a compelling rationale for etoposide toniribate:
Clinical evidence supporting etoposide derivatives in BTC emerged from salvage therapy studies. A comprehensive analysis of 104 BTC trials revealed that regimens containing topoisomerase inhibitors achieved tumor control rates exceeding 60%, significantly correlating with prolonged survival (p<0.001) [7]. Etoposide toniribate's development specifically exploits these observations by combining tumor-selective activation with enhanced intracellular delivery. Current Phase II investigations focus on metastatic BTC patients following gemcitabine/cisplatin failure, positioning it as a promising second-line option [3] [6].
Table 3: Biliary Tract Cancer Therapeutic Challenges and Etoposide Toniribate Alignment
BTC Therapeutic Challenge | Etoposide Toniribate Feature | Potential Impact |
---|---|---|
TOP2A overexpression in 40-60% iCCA | Active metabolite etoposide inhibits TOP2A | Enhanced tumor-selective cytotoxicity |
Dense desmoplastic stroma with hypoxia | Carbonic anhydrase-mediated activation | Hypoxia-targeted drug release |
ABC transporter-mediated chemoresistance | Prodrug evasion of efflux pumps | Overcoming multidrug resistance |
Molecular heterogeneity | Cytotoxic mechanism independent of specific mutations | Applicable to biomarker-negative patients |
Limited second-line options | Novel mechanism of action | Addressing unmet need in refractory disease |
Complete Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7